molecular formula C11H16O4S B14408855 2,4-Dimethoxy-1-(propane-1-sulfonyl)benzene CAS No. 85477-06-1

2,4-Dimethoxy-1-(propane-1-sulfonyl)benzene

Katalognummer: B14408855
CAS-Nummer: 85477-06-1
Molekulargewicht: 244.31 g/mol
InChI-Schlüssel: WXFKCJQZRZCFRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dimethoxy-1-(propane-1-sulfonyl)benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of two methoxy groups at the 2 and 4 positions and a propane-1-sulfonyl group at the 1 position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-1-(propane-1-sulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 2,4-dimethoxybenzene with propane-1-sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dimethoxy-1-(propane-1-sulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of thiols.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Wissenschaftliche Forschungsanwendungen

2,4-Dimethoxy-1-(propane-1-sulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4-Dimethoxy-1-(propane-1-sulfonyl)benzene involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the sulfonyl group can act as an electrophilic center. These interactions can influence the compound’s reactivity and binding affinity to various biological targets, such as enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dimethoxybenzene: Lacks the sulfonyl group, making it less reactive in certain substitution reactions.

    1,4-Dimethoxy-2-methylbenzene: Contains a methyl group instead of a sulfonyl group, affecting its chemical properties and reactivity.

    2,4-Dimethoxy-1-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group, which may alter its reactivity and applications.

Uniqueness

2,4-Dimethoxy-1-(propane-1-sulfonyl)benzene is unique due to the presence of both methoxy and sulfonyl groups, which confer distinct chemical properties and reactivity

Eigenschaften

CAS-Nummer

85477-06-1

Molekularformel

C11H16O4S

Molekulargewicht

244.31 g/mol

IUPAC-Name

2,4-dimethoxy-1-propylsulfonylbenzene

InChI

InChI=1S/C11H16O4S/c1-4-7-16(12,13)11-6-5-9(14-2)8-10(11)15-3/h5-6,8H,4,7H2,1-3H3

InChI-Schlüssel

WXFKCJQZRZCFRU-UHFFFAOYSA-N

Kanonische SMILES

CCCS(=O)(=O)C1=C(C=C(C=C1)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.